molecular formula C8H10N4O B1478550 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol CAS No. 2091119-05-8

2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol

Cat. No. B1478550
CAS RN: 2091119-05-8
M. Wt: 178.19 g/mol
InChI Key: ZGEXTECVGGOVAI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol (also known as AMPP), is a small molecule that has been studied for its potential applications in the fields of biochemistry, physiology, and drug development. AMPP is a synthetic compound that has been developed by chemists to study the effects of certain compounds on biochemical and physiological processes. AMPP has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, as well as advantages and limitations of the compound.

Scientific Research Applications

Synthesis and Application to Polyester Fibres

A study by Rangnekar (2007) focused on the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines, demonstrating their application to polyester fibers as disperse dyes. The study explored the fastness properties of these compounds when applied to textiles, showcasing a practical application of these chemicals in the material science domain Rangnekar, D. W. (2007). Journal of Chemical Technology & Biotechnology, 49, 311-320.

Heterocyclic Compound Synthesis

Research by Tsizorik et al. (2020) involved the synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation, leading to new compounds with potential applications in pharmaceutical and chemical industries. This work highlights the versatility of pyrazolo[1,5-a]pyrazin-4-ol derivatives in synthesizing complex heterocyclic compounds Tsizorik et al. (2020). Chemistry of Heterocyclic Compounds, 56, 1554-1559.

Biological Activity Exploration

Fedotov and Hotsulia (2022) conducted a study on the synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, investigating their biological potential by analyzing the influence on various biochemical processes. This research points towards the exploration of these compounds' biological activities, including potential antimicrobial and anti-inflammatory properties Fedotov, S., & Hotsulia, A. S. (2022). Current issues in pharmacy and medicine: science and practice.

Antimicrobial and Anti-inflammatory Agents

Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, evaluating their antimicrobial and anti-inflammatory activities. This study underscores the potential of pyrazolo[1,5-a]pyrazin-4-ol derivatives in developing new therapeutic agents Aggarwal, R., et al. (2014). Journal of Fluorine Chemistry, 168, 16-24.

Agricultural Applications

Yengoyan et al. (2020) reported on the synthesis and preliminary biological properties assessment of novel derivatives of 6-methylpyrimidine-4-ol, including pyrazole, 1,2,4-triazole, and pyridazine moieties. The compounds demonstrated significant stimulating action on plant growth, suggesting their potential use in agriculture as growth stimulants Yengoyan, A., et al. (2020). Letters in Organic Chemistry, 17, 149-156.

properties

IUPAC Name

2-(aminomethyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-4-12-7(8(13)10-5)2-6(3-9)11-12/h2,4H,3,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXTECVGGOVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)CN)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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